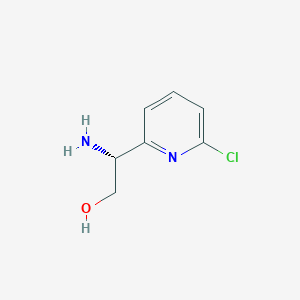
(R)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol: is a chemical compound that features an amino group and a chloropyridinyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol typically involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include dihydropyridine derivatives.
- Substitution products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the study of enzyme interactions due to its structural features.
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (2R)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
(2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol: The enantiomer of the compound , which may exhibit different biological activity.
2-amino-2-(6-chloropyridin-2-yl)ethanol: A racemic mixture of both enantiomers.
2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol: A similar compound with a bromine atom instead of chlorine, which may have different reactivity and applications.
Uniqueness: The specific configuration and substitution pattern of (2R)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol make it unique in its reactivity and potential applications. Its chirality and the presence of both amino and hydroxyl groups contribute to its versatility in chemical synthesis and biological interactions.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(6-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2/t5-/m0/s1 |
Clave InChI |
FXONARVUEUREBE-YFKPBYRVSA-N |
SMILES isomérico |
C1=CC(=NC(=C1)Cl)[C@H](CO)N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


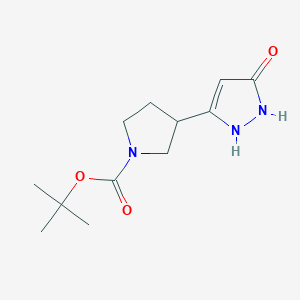
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)
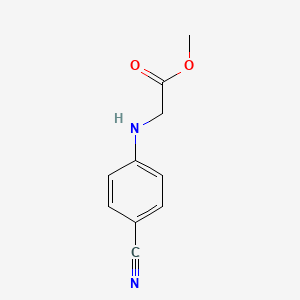
![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)

![Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)
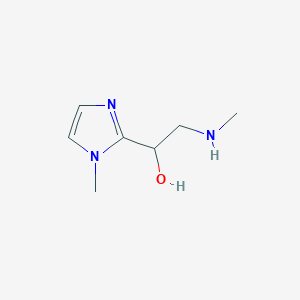
![1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride](/img/structure/B13550786.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
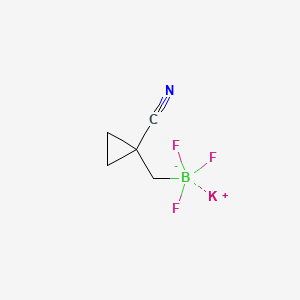
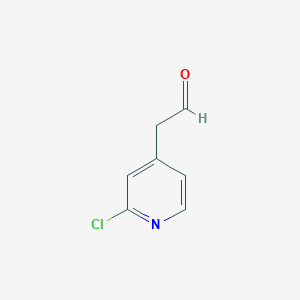
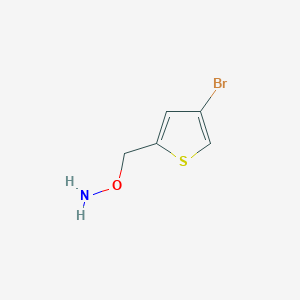

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
